2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid
Overview
Description
2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid is an organic compound characterized by the presence of an amino group and a trimethoxyphenyl group attached to an acetic acid backboneThe trimethoxyphenyl group, in particular, is a versatile pharmacophore that contributes to the compound’s bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO₃) or halogens.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s bioactive effects .
Comparison with Similar Compounds
3,4,5-Trimethoxyphenylacetic Acid: Shares the trimethoxyphenyl group but lacks the amino group, resulting in different reactivity and applications.
2-Amino-3,4,5-trimethoxybenzoic Acid: Similar structure but with a benzoic acid backbone, leading to distinct chemical properties and uses.
3-(3,4,5-Trimethoxyphenyl)propionic Acid: Another related compound with a propionic acid backbone, used in different synthetic and medicinal contexts.
Uniqueness: 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid is unique due to the presence of both an amino group and a trimethoxyphenyl group, which confer distinct chemical reactivity and a broad spectrum of bioactivity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,9H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHRTWRXHAMCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408310 | |
Record name | 2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86053-97-6 | |
Record name | 2-amino-2-(3,4,5-trimethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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